3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid
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Overview
Description
3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11ClO4 and a molecular weight of 242.66 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, which is further connected to an acrylic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a strong base . The reaction conditions typically include refluxing the mixture in a suitable solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The presence of the chloro and methoxy groups in the phenyl ring can influence the compound’s binding affinity and specificity towards its targets . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved in its biological activity.
Comparison with Similar Compounds
3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid can be compared with other similar compounds such as:
3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid: This compound has a bromo group instead of a chloro group, which can affect its reactivity and chemical properties.
3-(3-Hydroxy-4,5-dimethoxyphenyl)acrylic acid: The presence of a hydroxy group instead of a chloro group can significantly alter its chemical behavior and biological activity.
3-(3-Methoxy-4,5-dimethoxyphenyl)acrylic acid: The additional methoxy group can influence the compound’s solubility and reactivity in various chemical reactions.
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
Molecular Formula |
C11H11ClO4 |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-6-7(3-4-10(13)14)5-8(12)11(9)16-2/h3-6H,1-2H3,(H,13,14) |
InChI Key |
FZFFFBWBOZMKEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)OC |
Origin of Product |
United States |
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